N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide: is a complex organic compound that features a combination of furan, pyrazole, and benzofuran moieties
Mechanism of Action
Target of action
Furan derivatives have been found to have a wide range of biological activities and can interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of action
Furan derivatives generally interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .
Biochemical pathways
Furan derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Furan derivatives are generally known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Furan derivatives can have a wide range of effects due to their diverse biological activities .
Action environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Furan Ring Introduction: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural.
Coupling of Pyrazole and Furan: The furan-3-yl group can be attached to the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via an intramolecular cyclization reaction of a suitable precursor.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and pyrazole rings can undergo oxidation reactions, often leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings,
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-25(22,16-1-2-17-13(9-16)4-8-24-17)19-5-6-20-11-15(10-18-20)14-3-7-23-12-14/h1-3,7,9-12,19H,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBYEJJPYXXRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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